Product packaging for 5-Chloro-2-(4-fluorophenoxy)benzoic acid(Cat. No.:CAS No. 847729-51-5)

5-Chloro-2-(4-fluorophenoxy)benzoic acid

Cat. No.: B1439587
CAS No.: 847729-51-5
M. Wt: 266.65 g/mol
InChI Key: MTUBNWMHXHNBLO-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)benzoic acid is a halogenated benzoic acid derivative with a molecular formula $ \text{C}{13}\text{H}8\text{ClFO}_3 $. Its structure features a chlorine atom at position 5, a 4-fluorophenoxy group at position 2, and a carboxylic acid group at position 1 of the benzene ring. This compound has garnered attention in medicinal chemistry due to its role as a selective antagonist of the EP4 receptor, a prostaglandin E2 receptor implicated in cancer progression . Its synthesis typically involves multi-step reactions, including sulfonylation and condensation processes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClFO3 B1439587 5-Chloro-2-(4-fluorophenoxy)benzoic acid CAS No. 847729-51-5

Properties

IUPAC Name

5-chloro-2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUBNWMHXHNBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to 5-Chloro-2-(4-fluorophenoxy)benzoic acid involves a nucleophilic aromatic substitution reaction where 5-chloro-2-hydroxybenzoic acid reacts with 4-fluorophenol in the presence of a base. The base commonly used is potassium carbonate (K₂CO₃), and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). Elevated temperatures facilitate the reaction to completion.

General Reaction:

Reactants Conditions Product
5-Chloro-2-hydroxybenzoic acid + 4-Fluorophenol K₂CO₃, DMF, Heat (typically 80-120 °C) This compound

This method relies on the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid being substituted by the 4-fluorophenol under basic conditions, resulting in the formation of the ether linkage characteristic of the target compound.

Industrial Production Methods

Industrial-scale synthesis follows the same fundamental reaction but incorporates process optimizations to improve yield, purity, and scalability. These optimizations include:

  • Continuous flow reactors: These allow precise control over reaction parameters such as temperature and residence time, enhancing reproducibility and throughput.
  • Automated systems: Automation ensures consistent reagent addition, mixing, and monitoring, reducing batch-to-batch variability.
  • Solvent recycling: To reduce waste and cost, solvents like DMF are often recovered and reused.
  • Purification techniques: Industrial purification may involve crystallization and filtration steps optimized for large volumes.

Such process engineering ensures that the compound is produced with high purity and in quantities sufficient for commercial and research applications.

Detailed Research Findings and Reaction Parameters

Parameter Typical Value/Range Notes
Base Potassium carbonate (K₂CO₃) Facilitates deprotonation of phenol for nucleophilic attack
Solvent Dimethylformamide (DMF) Polar aprotic solvent, dissolves reactants effectively
Reaction Temperature 80–120 °C Elevated temperature accelerates reaction rate
Reaction Time Several hours (commonly 4–8 hours) Ensures complete conversion
Molar Ratios 1:1 to 1:1.2 (5-chloro-2-hydroxybenzoic acid : 4-fluorophenol) Slight excess of phenol can drive reaction to completion
Purification Crystallization, filtration Yields white crystalline product with high purity

The reaction proceeds via the formation of a phenolate ion from 5-chloro-2-hydroxybenzoic acid under basic conditions, which then attacks the electrophilic aromatic ring of 4-fluorophenol, displacing a leaving group and forming the ether bond.

Summary Table of Preparation Methods

Method Type Key Reactants Conditions Scale Advantages Disadvantages
Laboratory Synthesis 5-Chloro-2-hydroxybenzoic acid + 4-Fluorophenol K₂CO₃, DMF, 80-120 °C, several hours Small scale Straightforward, high purity Requires solvent handling
Industrial Synthesis Same as laboratory with process optimization Continuous flow, automation, solvent recycling Large scale High yield, consistent quality Requires specialized equipment
Alternative Routes Halogenated benzoic acid derivatives + nitration/chlorination Sulfuric acid, nitric acid, controlled temperature Intermediate scale Access to intermediates for derivatives Complex, potential impurities

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and coupled products depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-(4-fluorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of pesticides and as a growth regulator in agriculture

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. As a pesticide, it acts as an insect growth regulator by interfering with the hormonal control of insect development. This leads to disrupted growth and development, ultimately causing the death of the insect.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

4-Chloro-2-phenoxybenzoic Acid
  • Structure: Differs by replacing the 4-fluorophenoxy group with a non-fluorinated phenoxy group.
5-Chloro-2-((4-chlorophenyl)amino)benzoic Acid (3e)
  • Structure: Substitutes the 4-fluorophenoxy group with a 4-chloroanilino group.
  • Activity : Exhibits antimicrobial properties (MIC ≥0.98 µmol/L against Gram-positive bacteria) but lower antifungal activity .
4-(4-Fluorophenoxy)benzoic Acid
  • Structure: Fluorophenoxy group at position 4 instead of position 2.
  • Physicochemical Properties : Altered lipophilicity due to positional isomerism, impacting solubility and membrane permeability .

Physicochemical Properties Comparison

Compound Melting Point (°C) LogP (Predicted) Key Substituents
5-Chloro-2-(4-fluorophenoxy)benzoic acid 204–208 (derivatives) ~3.2 (estimated) 5-Cl, 2-(4-F-C6H4O)
5-Chloro-2-((4-chlorophenyl)amino)benzoic acid 227–230 ~3.5 5-Cl, 2-(4-Cl-C6H4NH)
4-Chloro-2-phenoxybenzoic acid Not reported ~2.8 4-Cl, 2-(C6H5O)
4-(4-Fluorophenoxy)benzoic acid Not reported ~2.9 4-(4-F-C6H4O)

Key Observations :

  • Positional isomerism (e.g., 4- vs. 2-substitution) significantly alters molecular geometry and intermolecular interactions .
Antimicrobial Activity
  • This compound: Not directly reported, but derivatives show anticancer activity via EP4 receptor antagonism .
  • Salicylanilide Benzoates (e.g., 5-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate) : MIC values ≤0.98 µmol/L against Gram-positive bacteria, including MRSA .
Anticancer Activity
  • This compound: Reduces tumor growth in prostate, lung, and breast cancers by inhibiting PGE2 signaling .
  • Other Analogues (e.g., 4-[(1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl]benzoic acid): Similar EP4 antagonism but with varying pharmacokinetic profiles due to pyridine ring substitution .

Biological Activity

5-Chloro-2-(4-fluorophenoxy)benzoic acid is a synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. Its structure features a benzoic acid moiety substituted with a chloro and a fluorophenoxy group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H8_{8}ClF O3_{3}, with a molecular weight of approximately 270.65 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant as they can enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, studies indicate that it may affect histone acetylation processes by inhibiting histone acetyltransferases (HATs), which play a critical role in gene expression regulation .
  • Receptor Interaction : The fluorophenoxy group may facilitate binding to various receptors, enhancing the compound's pharmacological profile.

Biological Activity Overview

Research has demonstrated diverse biological activities for this compound, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibiotic .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects in vitro, showing promise in reducing pro-inflammatory cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in cell cultures
Enzyme inhibitionInhibits histone acetylation

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Antimicrobial Efficacy Study :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate significant antimicrobial activity.
    • Results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
  • Inflammation Model :
    • In a murine model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
    • These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Q. What in vitro models validate its therapeutic potential beyond EP4 antagonism?

  • Methodology : Test in cancer cell lines (e.g., HT-29 colon cancer) for anti-proliferative effects via MTT assays. Co-administer with EP4 agonists (e.g., PGE2) to confirm receptor-specific activity. Transcriptomic profiling (RNA-seq) can identify downstream targets (e.g., COX-2 suppression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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